1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide
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Overview
Description
1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a benzhydryl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and an appropriate catalyst.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of an appropriate precursor, such as an amino alcohol, under acidic conditions.
Coupling Reactions: The final step involves coupling the imidazole, benzhydryl, and azetidine moieties through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The benzhydryl group can interact with hydrophobic pockets in proteins, enhancing binding affinity . The azetidine ring can provide structural rigidity, improving the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-azetanecarboxamide: Similar structure but with a benzimidazole ring instead of an imidazole ring.
1-benzhydryl-N-[2-(1H-pyrazol-4-yl)ethyl]-3-azetanecarboxamide: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring provides potential for metal ion coordination, while the benzhydryl group enhances hydrophobic interactions, and the azetidine ring offers structural rigidity .
Properties
Molecular Formula |
C22H24N4O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-benzhydryl-N-[2-(1H-imidazol-5-yl)ethyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O/c27-22(24-12-11-20-13-23-16-25-20)19-14-26(15-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19,21H,11-12,14-15H2,(H,23,25)(H,24,27) |
InChI Key |
XPMXIPQSENSIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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